3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
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Overview
Description
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group attached to the imidazo[1,5-a]pyridine core, with an aldehyde functional group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting enzymes or receptors involved in disease processes. One known mechanism is the stimulation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of drug metabolism and detoxification pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the substituents attached to the core.
Imidazo[4,5-b]pyridine derivatives: These compounds have a different arrangement of the nitrogen atoms within the ring system
Uniqueness: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is unique due to the presence of the chlorophenyl group and the aldehyde functional group, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-16-12(9-18)13-7-3-4-8-17(13)14/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNJXLNGLGIZDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194994 |
Source
|
Record name | 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-52-0 |
Source
|
Record name | 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446830-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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